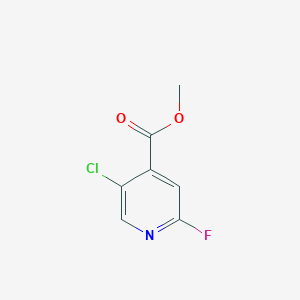
Tert-butyl 5-fluoro-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C11H12FNO4. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl ester group, and the benzene ring is substituted with a fluorine atom and a nitro group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-fluoro-2-nitrobenzoate typically involves the esterification of 5-fluoro-2-nitrobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
5-fluoro-2-nitrobenzoic acid+tert-butyl alcoholH2SO4tert-butyl 5-fluoro-2-nitrobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Reduction: Tert-butyl 5-amino-2-fluorobenzoate.
Substitution: Products depend on the nucleophile used, such as tert-butyl 5-(alkylamino)-2-nitrobenzoate.
Scientific Research Applications
Tert-butyl 5-fluoro-2-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-fluoro-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-fluoro-5-nitrobenzoate
- Tert-butyl 4-fluoro-2-nitrobenzoate
Uniqueness
Tert-butyl 5-fluoro-2-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different reactivity patterns and interactions with molecular targets.
Properties
Molecular Formula |
C11H12FNO4 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-2-nitrobenzoate |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-6-7(12)4-5-9(8)13(15)16/h4-6H,1-3H3 |
InChI Key |
DOFHQOFBGHUDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine](/img/structure/B13022956.png)







![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13023037.png)



